

(3-Hydroxyphenyl)phosphonic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (3-Hydroxyphenyl)phosphonic acid

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Abstract

(3-Hydroxyphenyl)phosphonic acid, a significant organophosphorus compound, has been a subject of interest since its initial synthesis in the mid-20th century. This technical guide provides an in-depth exploration of its discovery, historical context, and detailed synthetic methodologies. It includes a comprehensive compilation of its physicochemical properties, presented in easily comparable tabular formats, and detailed experimental protocols for its seminal synthesis. Furthermore, this guide illustrates the synthetic pathway and logical relationships in the synthesis of its isomers through detailed diagrams, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

(3-Hydroxyphenyl)phosphonic acid (3-HPP) belongs to the class of arylphosphonic acids, which are organic compounds containing a phosphonic acid functional group ($-\text{PO}(\text{OH})_2$) directly attached to a benzene ring. The presence of both a hydroxyl and a phosphonic acid group on the aromatic ring imparts unique chemical properties and potential for various applications, including as a building block in the synthesis of more complex molecules and as a subject of study in medicinal chemistry.^[1] The phosphonic acid moiety is a known phosphate mimic, which has led to the investigation of many phosphonate-containing compounds for biological activity.^{[2][3]}

This guide delves into the historical discovery and synthesis of 3-HPP, providing a detailed account for researchers and professionals in the field.

Discovery and Historical Context

The synthesis of **(3-Hydroxyphenyl)phosphonic acid** was first reported in 1952 by G. O. Doak and Leon D. Freedman in the Journal of the American Chemical Society. Their work was part of a broader investigation into the synthesis of aminophenylphosphonic acids and their derivatives. The discovery of 3-HPP was a direct result of their exploration of the diazotization reaction of (3-Aminophenyl)phosphonic acid.

The 1950s marked a period of significant growth in organophosphorus chemistry, driven by the discovery of the biological activities of various organophosphorus compounds.^{[4][5]} The development of synthetic methods to create novel phosphonic and phosphinic acids was a key focus of research during this era. The work of Doak and Freedman contributed to this expanding field by providing a reliable method for the synthesis of hydroxyphenylphosphonic acids.

Physicochemical Properties

A summary of the key physicochemical properties of **(3-Hydroxyphenyl)phosphonic acid** is presented in Table 1. This data has been compiled from various sources to provide a comprehensive overview for researchers.

Table 1: Physicochemical Properties of **(3-Hydroxyphenyl)phosphonic Acid**

Property	Value	Source
IUPAC Name	(3-hydroxyphenyl)phosphonic acid	[6]
CAS Number	33733-31-2	[6][7]
Molecular Formula	C ₆ H ₇ O ₄ P	[6][7]
Molecular Weight	174.09 g/mol	[6][7]
Melting Point	149-151 °C	[7]
Boiling Point (Predicted)	459.2 ± 47.0 °C	[7]
Density (Predicted)	1.60 ± 0.1 g/cm ³	[7]
pKa ₁ (Predicted)	1.78 ± 0.10	[7]
pKa ₂ (Predicted)	7.5 (approx.)	
XLogP3-AA	-0.4	[6]
Hydrogen Bond Donor Count	3	[6]
Hydrogen Bond Acceptor Count	4	[6]
Rotatable Bond Count	1	[6]

Synthesis of (3-Hydroxyphenyl)phosphonic Acid

The seminal synthesis of **(3-Hydroxyphenyl)phosphonic acid**, as described by Doak and Freedman, involves the diazotization of (3-Aminophenyl)phosphonic acid followed by hydrolysis of the resulting diazonium salt.

Experimental Protocol: Synthesis via Diazotization

This protocol is based on the original work of Doak and Freedman and general knowledge of diazotization reactions.

Materials:

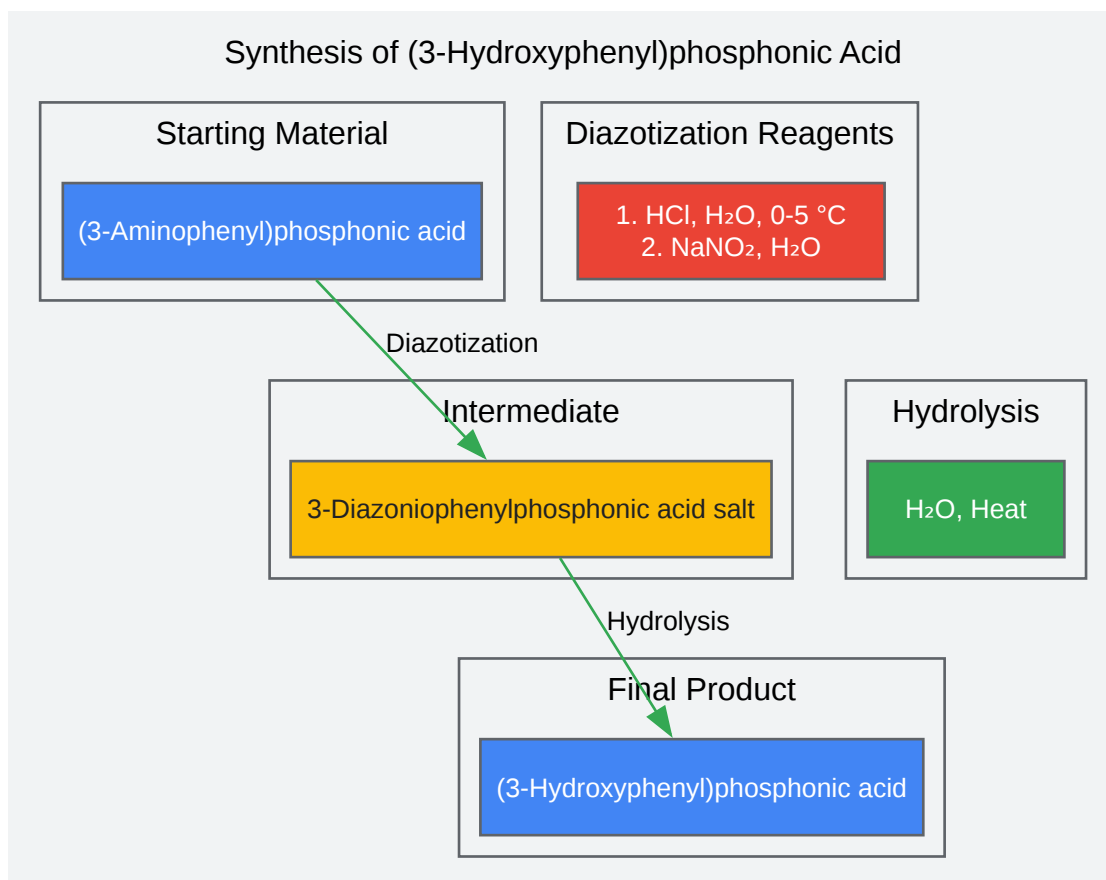
- (3-Aminophenyl)phosphonic acid
- Hydrochloric acid (HCl), concentrated
- Sodium nitrite (NaNO_2)
- Ice
- Water
- Heating apparatus (e.g., steam bath or oil bath)
- Filtration apparatus

Procedure:

- **Dissolution of the Amine:** A solution of (3-Aminophenyl)phosphonic acid is prepared in dilute hydrochloric acid. The mixture is cooled to 0-5 °C in an ice bath. Maintaining this low temperature is crucial for the stability of the diazonium salt to be formed.
- **Diazotization:** A solution of sodium nitrite in water is prepared and cooled. This solution is then added dropwise to the cold solution of the aminophenylphosphonic acid hydrochloride with constant stirring. The rate of addition should be controlled to maintain the temperature below 5 °C. The reaction mixture is stirred for a short period after the addition is complete to ensure full conversion to the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.
- **Hydrolysis:** The cold solution of the diazonium salt is then slowly heated. This can be achieved by removing the ice bath and allowing the solution to warm to room temperature, followed by gentle heating on a steam bath or in a controlled temperature oil bath. During heating, nitrogen gas will be evolved, and the diazonium group is replaced by a hydroxyl group. The heating is continued until the evolution of nitrogen ceases.
- **Isolation and Purification:** Upon cooling, **(3-Hydroxyphenyl)phosphonic acid** may precipitate from the solution. The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as water or an aqueous ethanol mixture.

Synthetic Workflow

The overall workflow for the synthesis of **(3-Hydroxyphenyl)phosphonic acid** is depicted in the following diagram.



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Caption: Synthetic workflow for **(3-Hydroxyphenyl)phosphonic acid**.

Spectroscopic Data

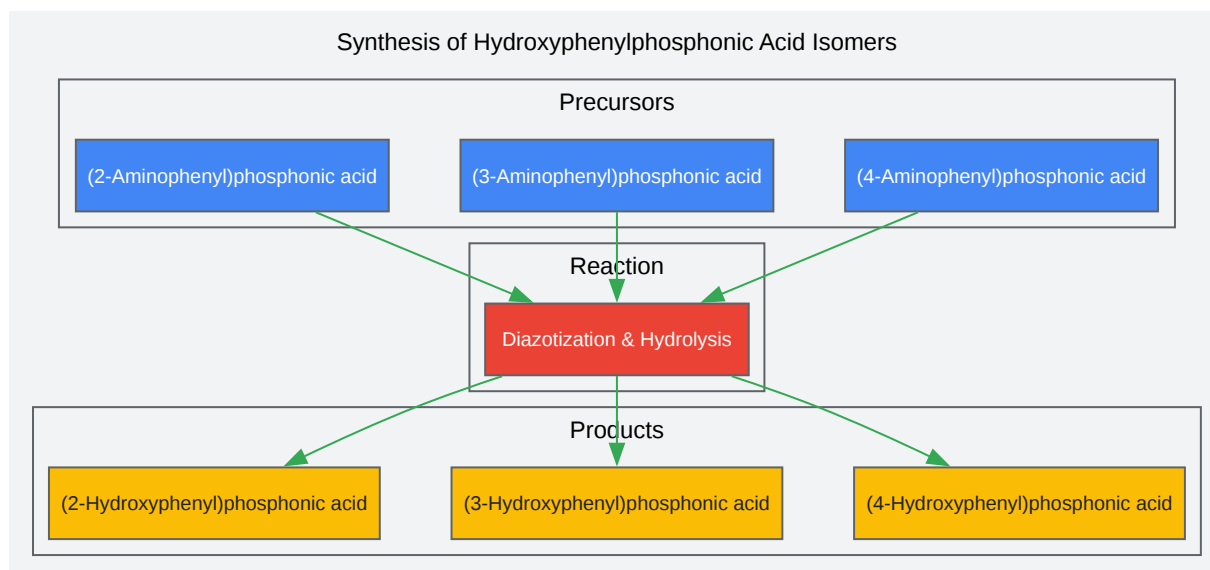
The following table summarizes available spectroscopic data for the characterization of **(3-Hydroxyphenyl)phosphonic acid**.

Table 2: Spectroscopic Data for **(3-Hydroxyphenyl)phosphonic Acid**

Technique	Data	Source
^1H NMR	Available on PubChem	[6]
^{13}C NMR	Available on PubChem	[6]
^{31}P NMR	No specific data found for 3-HPP. Phenylphosphonic acids generally show signals in the range of +10 to +25 ppm relative to 85% H_3PO_4 .	[8][9]
FT-IR	Characteristic peaks expected for O-H (phenol and P-OH), P=O, P-O, and aromatic C-H and C=C stretching.	[10]
Mass Spectrometry	Molecular Ion (M^+) expected at m/z 174. Fragmentation would likely involve loss of water and fragments of the phosphonic acid group.	[11]

Isomeric Forms and Their Synthesis

The position of the hydroxyl group on the phenyl ring relative to the phosphonic acid group gives rise to three isomers: (2-hydroxyphenyl)phosphonic acid, **(3-hydroxyphenyl)phosphonic acid**, and (4-hydroxyphenyl)phosphonic acid. The synthetic strategy for each isomer often starts with the corresponding aminophenylphosphonic acid.



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Caption: Logical relationship in the synthesis of hydroxyphenylphosphonic acid isomers.

Applications and Future Perspectives

While specific, large-scale applications of **(3-Hydroxyphenyl)phosphonic acid** are not extensively documented, its structural motifs are of interest in medicinal chemistry.^[12] The phosphonic acid group can act as a phosphate mimic, and the phenolic hydroxyl group provides a site for further functionalization. Therefore, 3-HPP can serve as a valuable scaffold for the design and synthesis of novel bioactive molecules, including enzyme inhibitors and receptor ligands.^[13]

Future research may focus on exploring the biological activities of 3-HPP and its derivatives, as well as developing more efficient and environmentally friendly synthetic routes. Its potential as a chelating agent for metal ions could also be an area of further investigation.

Conclusion

(3-Hydroxyphenyl)phosphonic acid, first synthesized by Doak and Freedman in 1952, remains a compound of interest due to its unique chemical structure. This technical guide has provided a thorough overview of its discovery, historical context, physicochemical properties, and synthetic methodologies. The detailed experimental protocol and illustrative diagrams serve as a practical resource for researchers. While further experimental validation of some of its properties is warranted, the foundational knowledge presented here provides a solid basis for future investigations into the applications of this versatile organophosphorus compound.

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